molecular formula C7H11N3O2 B1581661 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 31037-02-2

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1581661
CAS RN: 31037-02-2
M. Wt: 169.18 g/mol
InChI Key: MEUSJJFWVKBUFP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, commonly referred to as EMPC, is an organic compound with a wide range of applications in the scientific research field. It has been used in a variety of lab experiments, ranging from organic synthesis to drug development. EMPC is a versatile molecule, with a wide range of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Bioactivity

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been synthesized and analyzed for its crystal structure using X-ray diffraction. This compound exhibits properties relevant to fungicidal activities and plant growth regulation. The crystal structure analysis provides insights into its molecular configuration, which is crucial for understanding its bioactivity (Minga, 2005).

Selective Synthesis Applications

This chemical is used in selective cyclocondensation processes with 1,3-dicarbonyl compounds. Such processes are fundamental in the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which have potential applications in various chemical syntheses (Lebedˈ et al., 2012).

Corrosion Inhibition in Industrial Processes

Derivatives of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been investigated for their corrosion inhibition properties on mild steel, which is crucial for industrial applications like pickling processes. The effectiveness of these derivatives in protecting metal surfaces from corrosion is supported by experimental and quantum chemical studies (Dohare et al., 2017).

Fluorescent Properties and Agricultural Applications

The compound has been utilized in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, showcasing novel fluorescent properties. This characteristic might be exploited in various applications, including as a fluorophore. Additionally, certain derivatives have shown potential as inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv, an agricultural pest (Wu et al., 2006).

Synthesis of Novel Compounds

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of novel compounds with potential applications in pharmacology and other fields. For example, it has been used to synthesize compounds with varying bioactivities, such as anticancer and antimicrobial agents, demonstrating its versatility in chemical synthesis (Hafez et al., 2016).

properties

IUPAC Name

ethyl 5-amino-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUSJJFWVKBUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297224
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

CAS RN

31037-02-2
Record name 31037-02-2
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Record name 31037-02-2
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Record name Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-Amino-1-methylpyrazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of ethyl (ethoxymethylene)cyanoacetate (68 g, 0.4 mol) and methylhydrazine (18.5 g, 0.4 mol) in 200 mL absolute ethanol was refluxed for 1.5 h, then cooled to RT and filtered. The filtrate was concentrated in vacuo and the residue was triturated with ether to give 54 g of crude ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in 75.4% yield.
Quantity
68 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methylhydrazine (25 grams, 0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (92 grams, 0.54 mole) were combined in 150 ml. of ethanol and refluxed for about 16 hours. The reaction mixture was then cooled and poured over ice water, and the resulting precipitated product was collected by filtration and dried. The mother liquor was extracted with chloroform, washed with saturated brine, and dried using sodium sulfate and filter paper. Solvent was removed in vacuo. Both groups of crystallized product were recrystallized from ethanol, yielding 32.3 grams (35%) of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, mp=99°-100° C.
Name
Methylhydrazine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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